molecular formula C19H22N6O B10934364 N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10934364
M. Wt: 350.4 g/mol
InChI Key: QUGHOSITOLUICU-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and a benzyl group substituted with a 4-methylpiperidin-1-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be advantageous due to its efficiency and reduced reaction times. Additionally, the incorporation of molecular sieves and dry solvents like toluene can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperidin-1-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[[4-(4-methylpiperidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H22N6O/c1-14-7-11-24(12-8-14)16-5-3-15(4-6-16)13-21-18(26)17-22-19-20-9-2-10-25(19)23-17/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,21,26)

InChI Key

QUGHOSITOLUICU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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